molecular formula C14H11NO4 B1659078 Phenyl (p-nitrophenyl)acetate CAS No. 6335-82-6

Phenyl (p-nitrophenyl)acetate

Cat. No.: B1659078
CAS No.: 6335-82-6
M. Wt: 257.24 g/mol
InChI Key: VEGDDLOTBNPESF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl (p-nitrophenyl)acetate is an organic compound that belongs to the class of esters. It is characterized by the presence of a phenyl group and a p-nitrophenyl group attached to an acetate moiety. This compound is often used in biochemical assays to study enzyme activities, particularly esterases and lipases, due to its ability to release p-nitrophenol upon hydrolysis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl (p-nitrophenyl)acetate can be synthesized through the esterification of phenylacetic acid with p-nitrophenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of immobilized enzymes to catalyze the esterification process. For example, lipase from Bacillus coagulans immobilized on a molecular sieve can achieve high conversion rates of phenylacetic acid and p-nitrophenol to this compound in organic solvents like n-heptane .

Chemical Reactions Analysis

Types of Reactions: Phenyl (p-nitrophenyl)acetate primarily undergoes hydrolysis reactions catalyzed by esterases and lipases. The hydrolysis results in the formation of phenylacetic acid and p-nitrophenol .

Common Reagents and Conditions:

    Hydrolysis: Enzymatic hydrolysis using esterases or lipases in aqueous or organic media.

    Oxidation and Reduction: While less common, this compound can undergo oxidation and reduction reactions under specific conditions, though these are not typically the primary focus of its use.

Major Products Formed:

Scientific Research Applications

Phenyl (p-nitrophenyl)acetate is widely used in scientific research due to its role as a substrate in enzyme assays. Its applications include:

Mechanism of Action

The primary mechanism of action for phenyl (p-nitrophenyl)acetate involves its hydrolysis by esterases or lipases. The enzyme catalyzes the cleavage of the ester bond, resulting in the release of phenylacetic acid and p-nitrophenol. The p-nitrophenol produced can be quantitatively measured, providing insights into enzyme activity .

Comparison with Similar Compounds

  • p-Nitrophenyl acetate
  • p-Nitrophenyl butyrate
  • p-Nitrophenyl valerate

Comparison: Phenyl (p-nitrophenyl)acetate is unique due to the presence of both phenyl and p-nitrophenyl groups, which can influence its reactivity and interaction with enzymes. Compared to other p-nitrophenyl esters, it may exhibit different hydrolysis rates and enzyme specificities .

Properties

IUPAC Name

phenyl 2-(4-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c16-14(19-13-4-2-1-3-5-13)10-11-6-8-12(9-7-11)15(17)18/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGDDLOTBNPESF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)CC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70979491
Record name Phenyl (4-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70979491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6335-82-6
Record name Phenyl (p-nitrophenyl)acetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38820
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenyl (4-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70979491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenyl (p-nitrophenyl)acetate
Reactant of Route 2
Reactant of Route 2
Phenyl (p-nitrophenyl)acetate
Reactant of Route 3
Reactant of Route 3
Phenyl (p-nitrophenyl)acetate
Reactant of Route 4
Reactant of Route 4
Phenyl (p-nitrophenyl)acetate
Reactant of Route 5
Reactant of Route 5
Phenyl (p-nitrophenyl)acetate
Reactant of Route 6
Reactant of Route 6
Phenyl (p-nitrophenyl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.